molecular formula C19H15N5 B7731967 2-Amino-1-(2,4-dimethylphenyl)-1h-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

2-Amino-1-(2,4-dimethylphenyl)-1h-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

Cat. No.: B7731967
M. Wt: 313.4 g/mol
InChI Key: FZTAOYFNARCYNU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,4-dimethylphenyl)-1h-pyrrolo[2,3-b]quinoxaline-3-carbonitrile typically involves multi-step organic reactions One common method includes the condensation of 2,4-dimethylphenylamine with a suitable diketone to form the quinoxaline coreThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,4-dimethylphenyl)-1h-pyrrolo[2,3-b]quinoxaline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

    Solvents: Ethanol, DMF, dichloromethane

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce amines .

Scientific Research Applications

2-Amino-1-(2,4-dimethylphenyl)-1h-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,4-dimethylphenyl)-1h-pyrrolo[2,3-b]quinoxaline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(2,4-dimethylphenyl)-1h-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

IUPAC Name

2-amino-1-(2,4-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5/c1-11-7-8-16(12(2)9-11)24-18(21)13(10-20)17-19(24)23-15-6-4-3-5-14(15)22-17/h3-9H,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTAOYFNARCYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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